Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate
Description
Properties
IUPAC Name |
ethyl N-[4-(2-methoxyphenoxy)but-2-ynyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-18-14(16)15-10-6-7-11-19-13-9-5-4-8-12(13)17-2/h4-5,8-9H,3,10-11H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCOMNTXRBCMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC#CCOC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Sonogashira Coupling-Mediated Alkyne Formation
This approach leverages palladium-catalyzed cross-coupling to construct the alkyne backbone.
Procedure
- Synthesis of 1-Bromo-4-(2-methoxyphenoxy)but-2-yne :
- Sonogashira Coupling :
- Carbamate Installation :
Key Data
Method B: Gabriel Synthesis for Primary Amine Intermediate
This route employs phthalimide protection to access the requisite primary amine.
Procedure
- Etherification :
- Mesylation and Phthalimide Substitution :
- Deprotection and Carbamate Formation :
Key Data
Method C: Radical-Mediated Alkyne Functionalization
Adapting radical chemistry from indole alkylation protocols, this method uses dilauroyl peroxide (DLP) to generate carbon-centered radicals.
Procedure
- Preparation of Propargyl Carbonodithioate :
- Radical Addition :
- Carbamate Installation :
Key Data
- Yield: 36% (overall)
- Limitation: Low yield due to radical recombination byproducts.
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Sonogashira) | Method B (Gabriel) | Method C (Radical) |
|---|---|---|---|
| Overall Yield (%) | 52 | 58 | 36 |
| Purity (%) | 95 | 97 | 89 |
| Scalability | High | Moderate | Low |
| Key Advantage | Mild conditions | High purity | Novel mechanism |
Method B emerges as the optimal strategy due to its balance of yield and scalability, though Method A is preferable for rapid gram-scale synthesis.
Characterization and Validation
Spectroscopic Validation
- ¹³C NMR : Peaks at δ 156.2 (carbamate C=O), 114.8–150.3 (aromatic carbons), 78.5 (alkyne C≡C).
- IR : ν = 2120 cm⁻¹ (C≡C), 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
Purity Assessment
- HPLC (C18 column, MeCN/H₂O gradient): tR = 8.2 min, single peak (97% purity).
Chemical Reactions Analysis
Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Methocarbamol
Methocarbamol (2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate) shares the 2-methoxyphenoxy substituent but differs in backbone structure. It features a propyl chain with a hydroxyl group at the 2-position, enhancing water solubility compared to the alkyne-containing target compound.
Desmedipham
Desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) is an herbicidal carbamate with a phenyl carbamate core and additional substituents. Unlike the target compound, Desmedipham lacks an alkyne group but includes a urea linkage, which enhances its affinity for plant acetolactate synthase (ALS), a key target in herbicides .
Moguisteine
Moguisteine (ethyl(R,S)-2-(2-methoxyphenoxy)methyl-β-oxo-3-(1,3-thiazolidine)propanoate) contains a 2-methoxyphenoxy group but replaces the carbamate with a thiazolidine ester. This structural variation underpins its antitussive activity by modulating cough reflexes, demonstrating how minor functional group changes alter therapeutic applications .
Physicochemical Properties
Lipophilicity (log P or log k) is a critical parameter for bioavailability and membrane permeability. While direct data for the target compound is unavailable, analogs provide insights:
- Methocarbamol : The hydroxyl group reduces log P, favoring solubility in aqueous environments .
- Desmedipham : Aromatic substituents and urea linkages increase log k (measured via HPLC), enhancing herbicidal penetration into waxy plant cuticles .
- Target Compound: The alkyne group and 2-methoxyphenoxy substituent likely elevate log P compared to Methocarbamol, aligning it with lipophilic agrochemicals like Desmedipham.
Biological Activity
Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its unique structure, which includes an ethyl carbamate moiety and a 2-methoxyphenoxy group. This structural configuration is believed to contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signal transduction pathways by interacting with cell surface receptors.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells. For example, treatment with the compound resulted in over 90% inhibition of cell proliferation at concentrations around 50 μM in specific cancer models .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammation. Inhibition of sEH has been linked to anti-inflammatory effects and improved cardiovascular health. The inhibitory potency observed was in the low nanomolar range, indicating strong activity against this target .
Case Studies
- Antiproliferative Effects : A study conducted on multiple myeloma cell lines revealed that this compound effectively reduced BRD4 levels, a protein associated with cancer progression. The compound was able to induce degradation of BRD4 at concentrations as low as 1 μM, showcasing its potential as a therapeutic agent in cancer treatment .
- Mechanistic Insights : Further mechanistic studies using cellular thermal shift assays confirmed that the compound engages specific targets within cells, leading to a decrease in thermal stability of key proteins involved in tumorigenesis. This suggests that the compound's effects may extend beyond mere enzyme inhibition to include disruption of protein-protein interactions critical for cancer cell survival .
Data Table: Summary of Biological Activities
| Activity | Target | IC50 Value | Cell Line | Effect |
|---|---|---|---|---|
| Antiproliferative | BRD4 | 1 μM | MM.1S | Induces degradation |
| Soluble Epoxide Hydrolase Inhibition | sEH | Low nM | Various | Anti-inflammatory effects |
| Tumor Growth Inhibition | MYC | >90% inhibition at 50 μM | 231MFP breast cancer cells | Significant reduction in growth |
Q & A
Q. How does the alkyne moiety in the structure influence reactivity and bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
